4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
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Overview
Description
4,5-Dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, also known as Rhein, is an anthraquinone derivative. It is a naturally occurring compound found in various plants, including rhubarb and Cassia species. Rhein has been studied for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhein can be synthesized from barbaloin, a natural substance isolated from aloe species. The synthesis involves the formation of aloe-emodin, followed by chemical modification using benzyl alcohol to prepare its benzyl carboxylate ester . The reaction conditions typically include the use of solvents like benzyl alcohol and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of Rhein involves the extraction from plant sources such as rhubarb. The extraction process includes steps like drying, grinding, and solvent extraction to isolate Rhein from the plant material. The extracted compound is then purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Rhein undergoes various chemical reactions, including:
Oxidation: Rhein can be oxidized to form different quinone derivatives.
Reduction: Reduction of Rhein can lead to the formation of anthrone derivatives.
Substitution: Rhein can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthrone derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Chemistry
Catalysis: Rhein derivatives are used as catalysts in organic synthesis.
Material Science: Rhein-based compounds are explored for their potential use in the development of new materials.
Biology
Antimicrobial Activity: Rhein exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: Rhein acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Medicine
Anti-inflammatory: Rhein has anti-inflammatory properties and is studied for its potential use in treating inflammatory diseases.
Anticancer: Rhein shows promise as an anticancer agent, inhibiting the growth of cancer cells and inducing apoptosis.
Industry
Pharmaceuticals: Rhein is used in the formulation of various pharmaceutical products.
Cosmetics: Rhein derivatives are incorporated into cosmetic formulations for their skin-protective properties.
Mechanism of Action
Rhein exerts its effects through various molecular targets and pathways:
Inhibition of Enzymes: Rhein inhibits enzymes like aldose reductase and xanthine oxidase, which are involved in oxidative stress and inflammation.
Modulation of Signaling Pathways: Rhein modulates signaling pathways such as NF-κB and MAPK, which play roles in inflammation and cell proliferation.
Induction of Apoptosis: Rhein induces apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction.
Comparison with Similar Compounds
Rhein is compared with other anthraquinone derivatives, highlighting its uniqueness:
Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities but different molecular targets.
Aloe-emodin: A precursor in the synthesis of Rhein, with distinct pharmacological properties.
Chrysophanol: An anthraquinone with anti-inflammatory and anticancer activities.
Uniqueness of Rhein
Specificity: Rhein exhibits higher specificity towards certain molecular targets compared to other anthraquinones.
Properties
Molecular Formula |
C15H8O6 |
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Molecular Weight |
287.20 g/mol |
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i4+1,5+1,10+1 |
InChI Key |
FCDLCPWAQCPTKC-ANRIWTGPSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)[13CH]=C([13CH]=[13C]3O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O |
Origin of Product |
United States |
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